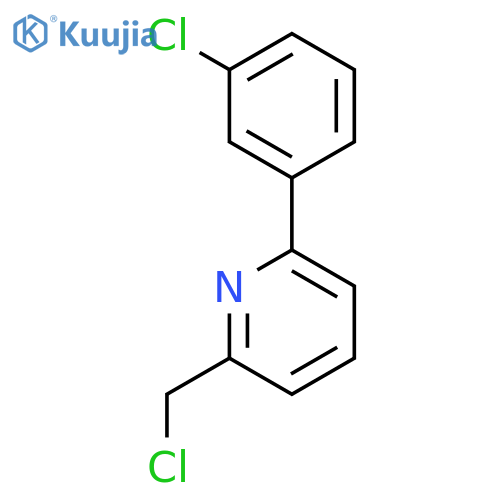Cas no 923928-33-0 (Pyridine, 2-(chloromethyl)-6-(3-chlorophenyl)-)
ピリジン、2-(クロロメチル)-6-(3-クロロフェニル)-は、有機合成において重要な中間体として利用される化合物です。分子内に2つの反応性の高いクロロ基を有しており、求核置換反応やカップリング反応など、多様な化学変換が可能です。特に医薬品や農薬の合成において、骨格構築の際に有用なビルディングブロックとして機能します。高い純度と安定性を備えており、精密合成における再現性の高い反応を実現します。また、芳香族ピリジン環と置換フェニル基の共存により、特異的な電子特性を示し、機能性材料の開発にも応用可能です。

923928-33-0 structure
商品名:Pyridine, 2-(chloromethyl)-6-(3-chlorophenyl)-
CAS番号:923928-33-0
MF:C12H9Cl2N
メガワット:238.112560987473
CID:4323624
Pyridine, 2-(chloromethyl)-6-(3-chlorophenyl)- 化学的及び物理的性質
名前と識別子
-
- Pyridine, 2-(chloromethyl)-6-(3-chlorophenyl)-
-
Pyridine, 2-(chloromethyl)-6-(3-chlorophenyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-9455720-1.0g |
2-(chloromethyl)-6-(3-chlorophenyl)pyridine |
923928-33-0 | 95% | 1.0g |
$0.0 | 2022-12-04 |
Pyridine, 2-(chloromethyl)-6-(3-chlorophenyl)- 関連文献
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
-
5. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
923928-33-0 (Pyridine, 2-(chloromethyl)-6-(3-chlorophenyl)-) 関連製品
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
